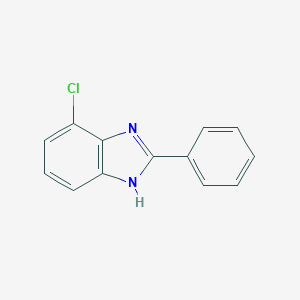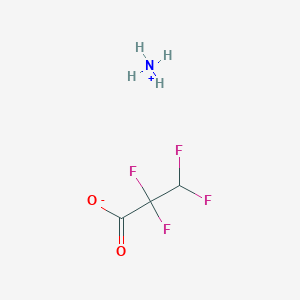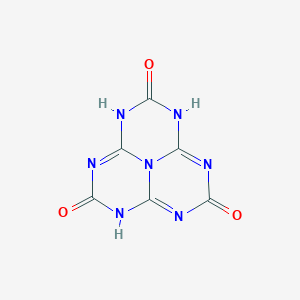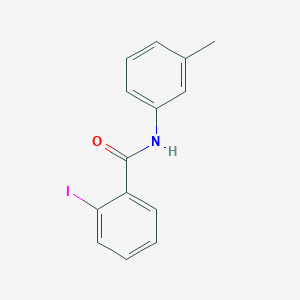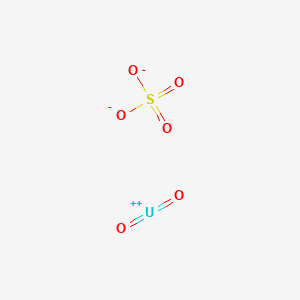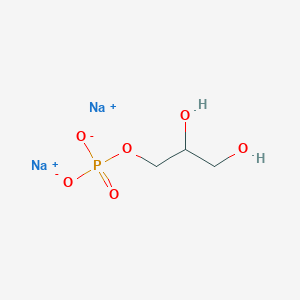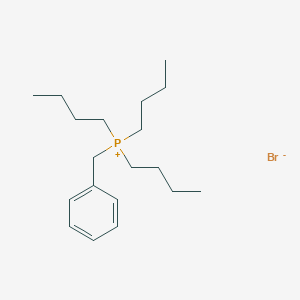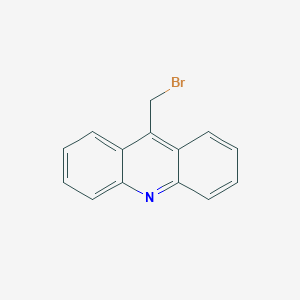
9-(Bromomethyl)acridine
Übersicht
Beschreibung
9-(Bromomethyl)acridine is an HPLC derivatizing agent used for fluorescent labeling of carboxylic acid .
Synthesis Analysis
The synthesis of 9-(Bromomethyl)acridine involves a multi-step reaction with 3 steps. The first step involves sodium ethylate and ethanol, followed by aqueous HCl in the second step. The third step involves dibenzoyl peroxide, tetrachloromethane, and N-bromo-succinimide .Molecular Structure Analysis
The molecular formula of 9-(Bromomethyl)acridine is C14H10BrN, and its molecular weight is 272.14 .Chemical Reactions Analysis
9-(Bromomethyl)acridine is used as an HPLC derivatizing agent for fluorescent labeling of carboxylic acids .Physical And Chemical Properties Analysis
9-(Bromomethyl)acridine is a light yellow to brown powder or crystal. It has a purity of at least 98.0% as determined by HPLC. It has a melting point of 165 °C .Wissenschaftliche Forschungsanwendungen
Fluorescent Labeling of Carboxylic Acids
“9-(Bromomethyl)acridine” is used as a High-Performance Liquid Chromatography (HPLC) derivatizing agent for fluorescent labeling of carboxylic acids, such as fatty acids . This application is particularly useful in biochemistry and analytical chemistry, where it aids in the detection and quantification of these compounds.
Biological Research
Acridine derivatives, including “9-(Bromomethyl)acridine”, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . These include:
Cancer Treatment: Acridine derivatives have shown promise in the treatment of various types of cancer . The mode of action of acridine is principally due to DNA intercalation, which impacts biological processes involving DNA and related enzymes .
Alzheimer’s Disease: Research has also explored the use of acridine derivatives in the treatment of Alzheimer’s disease .
Bacterial and Protozoal Infections: Acridine derivatives have been identified as potent anti-bacterial agents and are still used as effective disinfectants and anti-bacterials today .
Material Sciences
Acridine derivatives have found widespread use in material sciences . The planar form of these compounds makes them suitable for applications in organoelectronics and photophysics .
Synthesis of Other Acridine Derivatives
“9-(Bromomethyl)acridine” can serve as a precursor in the synthesis of other acridine derivatives . These derivatives can have varied types and positions of substituents on the acridine core, broadening the applicability of acridine derivatives .
Safety and Hazards
9-(Bromomethyl)acridine is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3). It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Relevant Papers One relevant paper is “DNA interaction of bromomethyl-substituted acridines” which discusses the synthesis of a series of acridines with bifunctional substituents, including 9-(Bromomethyl)acridine, for the dual properties of DNA alkylation and intercalation .
Wirkmechanismus
Target of Action
9-(Bromomethyl)acridine is primarily used as a HPLC derivatizing agent for fluorescent labeling of carboxylic acids . This suggests that its primary targets are carboxylic acid groups present in various biochemical compounds.
Mode of Action
The compound interacts with its targets (carboxylic acids) through a process known as derivatization , which involves the formation of a covalent bond between the 9-(Bromomethyl)acridine and the carboxylic acid. This results in the formation of a fluorescent derivative that can be detected using high-performance liquid chromatography (HPLC) .
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability when administered in a suitable solvent.
Result of Action
The primary result of the action of 9-(Bromomethyl)acridine is the formation of a fluorescent derivative when it reacts with carboxylic acids. This derivative can be detected using HPLC, allowing for the identification and quantification of carboxylic acids in a sample .
Action Environment
The action of 9-(Bromomethyl)acridine can be influenced by various environmental factors. For instance, it is sensitive to moisture , suggesting that it should be stored and used under dry conditions to maintain its efficacy. Additionally, it is recommended to store this compound under inert gas , indicating that it may be sensitive to oxidation.
Eigenschaften
IUPAC Name |
9-(bromomethyl)acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFYKBHQWLWIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165917 | |
| Record name | 9-Bromomethylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Bromomethyl)acridine | |
CAS RN |
1556-34-9 | |
| Record name | 9-Bromomethylacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Bromomethylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(Bromomethyl)acridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



